Methyl 7-bromo-4-oxochromane-3-carboxylate
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Overview
Description
Methyl 7-bromo-4-oxochromane-3-carboxylate is a chemical compound with the molecular formula C11H9BrO4 and a molecular weight of 285.09 g/mol . It is a derivative of chromane, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 7th position and a carboxylate group at the 3rd position makes this compound unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-4-oxochromane-3-carboxylate typically involves the bromination of a chromane derivative followed by esterification. One common method includes the bromination of 4-oxochromane-3-carboxylic acid using bromine in the presence of a suitable solvent, followed by methylation using methanol and a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-4-oxochromane-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Hydroxyl derivatives.
Oxidation: Carboxylic acids and other oxidized forms.
Scientific Research Applications
Methyl 7-bromo-4-oxochromane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-4-oxochromane-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-4-oxochromane-3-carboxylate
- Methyl 7-fluoro-4-oxochromane-3-carboxylate
- Methyl 7-iodo-4-oxochromane-3-carboxylate
Uniqueness
Methyl 7-bromo-4-oxochromane-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H9BrO4 |
---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
methyl 7-bromo-4-oxo-2,3-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C11H9BrO4/c1-15-11(14)8-5-16-9-4-6(12)2-3-7(9)10(8)13/h2-4,8H,5H2,1H3 |
InChI Key |
KQIHELNUYXRDJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
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